
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime, also known as CDNMB, is a synthetic organic compound that has been used in various scientific research applications. It is a versatile compound that can be used as a reagent, an intermediate, or as a starting material for synthesizing other compounds. CDNMB has been used in the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Synthesis and Characterization
- Novel Syntheses of Naphthopyranoisoxazoles and Naphthopyranoisoxazolines : The compound is used in the novel synthesis of naphthopyranoisoxazoles and naphthopyranoisoxazolines. This involves the oxidation of related oximes, proposing a reaction mechanism via iodonium intermediate and either 1,3-dipolar interaction or cyclization with a hydroximic acid iodide side-group (Liaskopoulos et al., 2008).
Crystal Structure and Biological Activity
- Study of E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime : The compound contributes to understanding the crystal structure and biological activity of related aldoximes. This includes insights into molecular packing, DFT calculations, and antimicrobial activities against various pathogens (Lasri et al., 2020).
Catalysis Applications
- Ruthenium Catalysts for Ketone Reduction : Derivatives of this compound are employed in the preparation of pincer ruthenium catalysts for ketone reduction. These findings highlight the potential of the compound in organometallic catalysis (Facchetti et al., 2016).
Chemical Reactions and Mechanisms
- Self-Cycloaddition and Oxidation Reactions : The compound is involved in studies exploring self-cycloaddition and oxidation reactions, offering insights into reaction mechanisms, including Diels-Alder type self-cycloaddition (Tzeli et al., 2022).
- Asymmetric Organolithium Additions to Imines : Research on its derivatives includes exploring asymmetric organolithium additions to imines, contributing to the field of stereoselective synthesis (Tomioka et al., 1990).
Supramolecular Chemistry
- Single Molecule Magnets : Its derivatives are applied in the synthesis of high nuclearity barrel-like single molecule magnets, indicating its significance in supramolecular chemistry and materials science (Giannopoulos et al., 2014).
properties
IUPAC Name |
(E)-1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[(4-methylphenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-14-6-8-15(9-7-14)13-22-21-12-17-11-10-16-4-2-3-5-18(16)19(17)20/h2-9,12H,10-11,13H2,1H3/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFIFOUEWUALCW-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

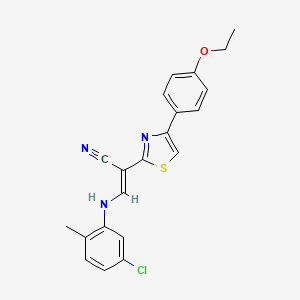
![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)
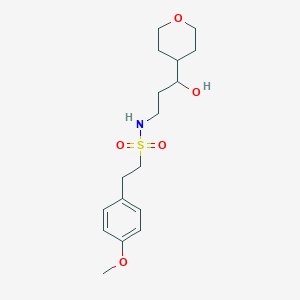
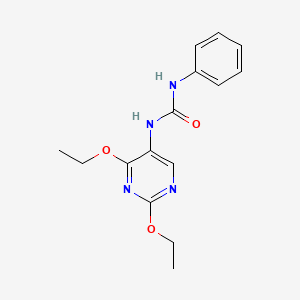
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427158.png)
![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)
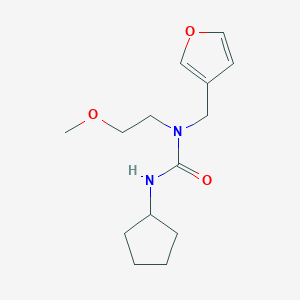

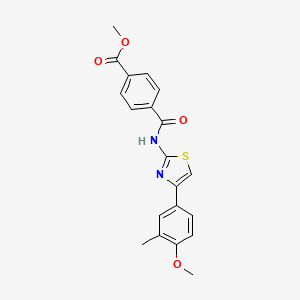

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2427164.png)


![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427168.png)